molecular formula C11H23ClO3S B13616344 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride

2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride

Katalognummer: B13616344
Molekulargewicht: 270.82 g/mol
InChI-Schlüssel: GDMQOEYTPBLTPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S and a molecular weight of 270.82 g/mol . This compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

The synthesis of 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonic acid+SOCl22-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride+SO2+HCl\text{2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonic acid+SOCl2​→2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride+SO2​+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common reagents and conditions used in these reactions include bases (e.g., pyridine), solvents (e.g., dichloromethane), and temperature control to ensure the desired reaction pathway .

Wissenschaftliche Forschungsanwendungen

2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride is utilized in various scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Vergleich Mit ähnlichen Verbindungen

2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.

    Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis with a toluene group.

The uniqueness of this compound lies in its branched alkyl chain, which can impart different steric and electronic properties compared to linear or aromatic sulfonyl chlorides .

Eigenschaften

Molekularformel

C11H23ClO3S

Molekulargewicht

270.82 g/mol

IUPAC-Name

2-(3,3-dimethylbutoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-5-10(9-16(12,13)14)8-15-7-6-11(2,3)4/h10H,5-9H2,1-4H3

InChI-Schlüssel

GDMQOEYTPBLTPV-UHFFFAOYSA-N

Kanonische SMILES

CCC(COCCC(C)(C)C)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.